10-benzyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-benzyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepinone family. This compound is characterized by its unique structure, which includes benzyl, methoxyphenyl, and phenyl groups attached to a hexahydro-dibenzo[b,e][1,4]diazepinone core. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate benzyl, methoxyphenyl, and phenyl precursors with a dibenzo[b,e][1,4]diazepinone core. The reaction typically requires the use of strong acids or bases as catalysts and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis. This method has been shown to enhance reaction rates and yields while reducing the overall reaction time . The use of silica-supported fluoroboric acid as a catalyst in microwave-assisted synthesis has been reported to be particularly effective .
Chemical Reactions Analysis
Types of Reactions
10-benzyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
10-benzyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anxiolytic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 10-benzyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
10-benzyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds in the dibenzo[b,e][1,4]diazepinone family:
11-(3-Hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: Similar structure but with a hydroxy group instead of a benzyl group.
5-Acetyl-8-chloro-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one: Contains an acetyl and chloro group, differing in substitution pattern.
10-Benzyl-11-(4-methoxyphenyl)-3-phenyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol: Similar structure but with a tetrahydro core and an alcohol group.
Properties
Molecular Formula |
C33H30N2O2 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
5-benzyl-6-(4-methoxyphenyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H30N2O2/c1-37-27-18-16-25(17-19-27)33-32-29(20-26(21-31(32)36)24-12-6-3-7-13-24)34-28-14-8-9-15-30(28)35(33)22-23-10-4-2-5-11-23/h2-19,26,33-34H,20-22H2,1H3 |
InChI Key |
XEYZNRIUVYNJLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2CC6=CC=CC=C6 |
Origin of Product |
United States |
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